eIF4A3-IN-2
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Overview
Description
eIF4A3-IN-2 is a highly selective and noncompetitive inhibitor of the eukaryotic initiation factor 4A-3 (eIF4A3). This compound has an inhibitory concentration (IC50) of 110 nanomolar. eIF4A3 is a member of the DEAD-box protein family, which plays a crucial role in RNA metabolism, including processes such as mRNA splicing and nonsense-mediated mRNA decay.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of eIF4A3-IN-2 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through reactions such as halogenation, nucleophilic substitution, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: eIF4A3-IN-2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
eIF4A3-IN-2 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of eIF4A3 and its effects on RNA metabolism.
Biology: Researchers use this compound to investigate the role of eIF4A3 in cellular processes such as mRNA splicing and nonsense-mediated mRNA decay.
Medicine: The compound is studied for its potential therapeutic applications in cancer treatment, as eIF4A3 is implicated in the regulation of genes involved in tumor growth and progression.
Industry: this compound can be used in the development of new drugs targeting eIF4A3, contributing to the pharmaceutical industry’s efforts to create novel cancer therapies
Mechanism of Action
eIF4A3-IN-2 exerts its effects by binding to the allosteric region of eIF4A3, inhibiting its ATPase and helicase activities. This inhibition disrupts the normal function of eIF4A3 in RNA metabolism, particularly in processes such as mRNA splicing and nonsense-mediated mRNA decay. By inhibiting eIF4A3, this compound can modulate the expression of genes involved in cell growth and survival, making it a valuable tool in cancer research .
Comparison with Similar Compounds
eIF4A3-IN-1: Another inhibitor of eIF4A3 with a different chemical structure and potency.
eIF4A3-IN-3: A compound with similar inhibitory effects on eIF4A3 but differing in its selectivity and binding affinity.
Uniqueness of eIF4A3-IN-2: this compound is unique due to its high selectivity and noncompetitive inhibition of eIF4A3. Its specific binding to the allosteric region of eIF4A3 distinguishes it from other inhibitors that may target different sites or exhibit competitive inhibition. This unique mechanism of action makes this compound a valuable compound for studying the role of eIF4A3 in various biological processes and for developing targeted therapies .
Properties
IUPAC Name |
(4-bromophenyl)-[(2S)-4-(6-bromopyrazolo[1,5-a]pyridine-3-carbonyl)-2-(4-chlorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Br2ClN4O2/c26-18-5-1-17(2-6-18)24(33)31-12-11-30(15-23(31)16-3-8-20(28)9-4-16)25(34)21-13-29-32-14-19(27)7-10-22(21)32/h1-10,13-14,23H,11-12,15H2/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKAVTNXNVPCCN-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1C(=O)C2=C3C=CC(=CN3N=C2)Br)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](CN1C(=O)C2=C3C=CC(=CN3N=C2)Br)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Br2ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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